Cas no 1797277-45-2 (2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole)

2-{3-[(Furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole is a structurally complex heterocyclic compound featuring an indole core fused with an azetidine ring and a furan-based sulfonyl moiety. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for drug discovery, particularly in targeting biologically relevant pathways. The presence of the sulfonyl group enhances binding affinity and selectivity, while the azetidine ring contributes to conformational rigidity, improving metabolic stability. The furan moiety may further modulate electronic properties, influencing reactivity and interactions with biological targets. This compound is suited for applications in synthetic organic chemistry and pharmaceutical research, offering a balanced profile of reactivity and stability for further derivatization.
2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole structure
1797277-45-2 structure
Product Name:2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole
CAS No:1797277-45-2
MF:C17H16N2O4S
MW:344.384943008423
CID:5372987
Update Time:2025-06-29

2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole Chemical and Physical Properties

Names and Identifiers

    • [3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-2-yl)methanone
    • 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole
    • Inchi: 1S/C17H16N2O4S/c20-17(16-8-12-4-1-2-6-15(12)18-16)19-9-14(10-19)24(21,22)11-13-5-3-7-23-13/h1-8,14,18H,9-11H2
    • InChI Key: VQPYANAFWRMILV-UHFFFAOYSA-N
    • SMILES: C(N1CC(S(CC2=CC=CO2)(=O)=O)C1)(C1=CC2=C(N1)C=CC=C2)=O

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Additional information on 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole

Introduction to 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) and Its Emerging Applications in Chemical Biology

2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole, identified by its CAS number 1797277-45-2, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound combines an indole core with a furan-derived methanesulfonyl group, positioned on an azetidine scaffold, creating a molecular framework with potential for diverse biological interactions. This introduction explores the chemical properties, synthetic pathways, and particularly the latest research applications of this compound, emphasizing its relevance in modern drug discovery and molecular medicine.

The molecular structure of 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) presents a fascinating blend of functional groups that contribute to its versatility. The indole moiety, a well-documented pharmacophore in medicinal chemistry, is known for its role in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The incorporation of a furan ring introduces additional electronic and steric effects, enhancing the compound's potential for selective binding to biological targets. The methanesulfonyl group further extends the molecular interactions by providing a polar, charged moiety that can engage in hydrogen bonding or ionic interactions with biological partners.

In recent years, the interest in 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) has been driven by its potential applications in the development of novel therapeutic agents. One of the most compelling areas of research involves its use as a scaffold for designing small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound can interact with kinases and other signaling proteins, disrupting aberrant signaling pathways that are hallmarks of tumor growth. The unique combination of the indole and furan moieties allows for fine-tuning of binding affinity and selectivity, making it an attractive candidate for further optimization.

Another emerging application of 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) lies in its role as a building block for more complex molecules. Researchers have leveraged this compound to synthesize libraries of analogs with tailored properties for drug discovery campaigns. The azetidine ring provides a rigid framework that can be modified through various chemical transformations, enabling the exploration of diverse structural motifs. Such libraries are instrumental in high-throughput screening programs aimed at identifying lead compounds for further development.

The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) presents both challenges and opportunities due to its complex architecture. Current synthetic routes typically involve multi-step sequences that require precise control over reaction conditions to achieve high yields and purity. Key steps often include the formation of the azetidine ring through cycloaddition reactions or cyclization processes, followed by functionalization with the indole and furan-derived methanesulfonyl groups. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic strategies, reducing waste and improving scalability.

From a computational chemistry perspective, the study of 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS No. 1797277-45-2) has provided valuable insights into its interaction with biological targets. Molecular docking simulations have been employed to model binding interactions with proteins such as kinases and transcription factors. These studies have helped rationalize structural modifications aimed at enhancing binding affinity and selectivity. Additionally, quantum mechanical calculations have been used to elucidate electronic properties and reactivity patterns, guiding synthetic efforts toward more optimized derivatives.

The pharmacological profile of 2-{3-[(furan - 2 - ylmethanesulfony l) azetid ine - 1 - carb onyl ] - 1 H - ind ole (CAS No . 1797277 - 45 - 2 ) has been investigated through both in vitro and in vivo assays . Initial studies have shown promising activity against certain cancer cell lines , suggesting potential therapeutic utility . Further research is needed to fully characterize its mechanism of action and assess its safety profile . Preclinical trials are underway to evaluate its efficacy in animal models , which could pave the way for clinical investigations if positive results are obtained.

The future directions for research on CAS no 1797277 - 45 - 2 include exploring novel derivatives with enhanced pharmacological properties . By modifying specific functional groups , researchers aim to improve bioavailability , reduce toxicity , and expand therapeutic applications . Collaborative efforts between synthetic chemists , biochemists , and pharmacologists are essential for translating these findings into tangible benefits for patients . The integration of computational tools with experimental data will further accelerate the discovery process.

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